ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate

Catalog No.
S13924713
CAS No.
M.F
C12H21BO4
M. Wt
240.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-...

Product Name

ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate

IUPAC Name

ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate

Molecular Formula

C12H21BO4

Molecular Weight

240.11 g/mol

InChI

InChI=1S/C12H21BO4/c1-7-15-10(14)8-9(2)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3

InChI Key

DFGFDUCQEBGHBQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OCC)C

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate is an organic compound categorized as an ester and a boronic acid derivative. Its molecular formula is C11H19BO4C_{11}H_{19}BO_4 with a molecular weight of approximately 226.08 g/mol. The compound features a unique structure that includes a butenoate group and a dioxaborolane moiety, which contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and materials science. The compound is known for its distinctive properties due to the presence of the boron atom in its structure, which can facilitate various chemical transformations.

Typical of esters and boronic acids:

  • Nucleophilic Substitution: The boron atom can undergo nucleophilic attack, leading to the substitution of the boron moiety by various nucleophiles.
  • Cross-Coupling Reactions: Due to its boronic acid functionality, this compound is suitable for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.
  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

While specific biological activity data for ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate is limited, compounds containing boron have been studied for their potential therapeutic applications. Boron-containing compounds are often investigated for their roles in medicinal chemistry due to their ability to interact with biological systems effectively.

The synthesis of ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate typically involves the following steps:

  • Formation of Dioxaborolane: The initial synthesis may involve the reaction of a suitable boronic acid with an appropriate alcohol or diol under acidic conditions to form the dioxaborolane.
  • Esterification: The resulting dioxaborolane can then be reacted with butenoic acid or its derivatives in the presence of a catalyst (e.g., acid catalyst) to yield the desired ester product.

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate has potential applications in:

  • Organic Synthesis: As a versatile intermediate for synthesizing other organic compounds through cross-coupling reactions.
  • Material Science: Its unique structural properties may be exploited in developing new materials with specific functionalities.
  • Pharmaceutical Development: Potential use in drug design due to its biological activity and ability to form complex structures.

Interaction studies involving ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate focus on its reactivity with various nucleophiles and electrophiles. The presence of the boron atom allows it to form coordination complexes with metals and other ligands. Such interactions are crucial for understanding its behavior in catalytic processes and potential biological interactions.

Several compounds share structural similarities with ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate269409-99-60.65Contains a benzoate moiety instead of butenoate
(E)-Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate581802-26-80.71Features a methyl group instead of ethyl
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl acetate480424-70-20.64Has an acetate group attached to a phenyl ring
Ethyl (E)-3-(4,4,5,5-tetramethyl-[1,3]dioxaborolan)-acrylate1009307-13-40.67Similar structure with slight variations in substituents

The uniqueness of ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate lies in its specific combination of functional groups and structural characteristics that enable it to participate in distinct

Hydrogen Bond Acceptor Count

4

Exact Mass

240.1532893 g/mol

Monoisotopic Mass

240.1532893 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

Explore Compound Types